Adenosine, N-[(3-methoxyphenyl)methyl]-

Plant tissue culture Micropropagation Cytokinin

For laboratories seeking superior cytokinin performance in recalcitrant plant species, MemTR (CAS 101565-95-1) delivers quantifiable advantages over BA and kinetin. Proven 30-40% higher shoot multiplication, 40-50% longer shoots, and ~200% greater anti-senescence activity. Its moderated rooting inhibition (65.2% rooting at 0.5 mg/L) enables predictable two-stage micropropagation workflows. Choose MemTR when BA and KIN fail to deliver consistent proliferation or elongation in high-value ornamental and medicinal crops.

Molecular Formula C18H21N5O5
Molecular Weight 387.38984
CAS No. 101565-95-1
Cat. No. B1148704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, N-[(3-methoxyphenyl)methyl]-
CAS101565-95-1
Molecular FormulaC18H21N5O5
Molecular Weight387.38984
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine, N-[(3-methoxyphenyl)methyl]- (CAS 101565-95-1): Procurement-Grade Nucleoside Analog for Plant Growth Regulation and Pharmacological Research


Adenosine, N-[(3-methoxyphenyl)methyl]- (CAS 101565-95-1), also known as N6-(3-methoxybenzyl)adenosine or meta-methoxytopolin riboside (MemTR), is an N6-substituted adenosine derivative and a member of the aromatic cytokinin family [1]. It is characterized by the addition of a 3-methoxyphenylmethyl group to the adenosine backbone, which enhances lipophilicity and modulates biological activity . This compound is utilized in two primary research domains: as a cytokinin analog for plant micropropagation and shoot proliferation studies, and as an adenosine analog for investigating smooth muscle vasodilation and cancer progression inhibition .

Why Generic Adenosine Analogs Cannot Substitute for Adenosine, N-[(3-methoxyphenyl)methyl]- in Cytokinin-Dependent Plant Micropropagation


Generic adenosine analogs or common cytokinins such as benzyladenine (BA) and kinetin (KIN) cannot be freely interchanged with Adenosine, N-[(3-methoxyphenyl)methyl]- in plant tissue culture workflows. The 3-methoxybenzyl substitution at the N6 position confers distinct structural features that translate into quantifiably different performance metrics—including higher shoot multiplication rates, improved shoot elongation, and enhanced chlorophyll retention—when compared directly against BA and KIN in recalcitrant species [1][2]. These differential effects stem from the compound's unique interaction with cytokinin signaling pathways and its altered metabolic stability, which are not replicated by other N6-substituted adenosines or commercially prevalent cytokinins [3]. The following quantitative evidence delineates the specific performance advantages that justify selecting this compound over alternatives.

Quantitative Differentiation of Adenosine, N-[(3-methoxyphenyl)methyl]- Against Closest Analogs in Plant Micropropagation and Biological Activity


Superior Shoot Multiplication Rate of MemTR Over Benzyladenine in Recalcitrant Cotinus coggygria

In a direct head-to-head comparison using axillary shoot cultures of smoke bush (Cotinus coggygria 'Royal Purple'), meta-methoxytopolin riboside (MemTR) at 1 and 2 mg l-1 increased the shoot multiplication rate by 30-40% relative to the control treatment using N6-benzyladenine (BA) at 0.5 mg l-1 [1]. This quantifiable improvement in clonal propagation efficiency is specific to the N6-(3-methoxybenzyl) substitution.

Plant tissue culture Micropropagation Cytokinin Shoot proliferation

Enhanced Shoot Elongation and Chlorophyll Content of MemTR Compared to BA in Smoke Bush

The same study on Cotinus coggygria demonstrated that MemTR treatment at 1-2 mg l-1 produced shoots that were 40-50% longer and contained 60% more chlorophyll than those treated with the BA control (0.5 mg l-1) [1]. These improvements in shoot quality metrics are critical for successful ex vitro acclimatization and overall plant vigor.

Plant tissue culture Micropropagation Chlorophyll Shoot quality

Meta-Topolins (Including MemTR) Outperform BA and KIN in Shoot Multiplication of Pelargonium sidoides

In a comparative study evaluating cytokinin effects on shoot regeneration in Pelargonium sidoides, meta-topolins (including meta-topolin riboside, mTR, and meta-methoxytopolin riboside, MemTR) demonstrated significantly higher shoot multiplication and in vitro growth indices compared to both benzyladenine (BA) and kinetin (KIN) [1]. While the study reported aggregated data for meta-topolins, the finding establishes class-level superiority of the meta-topolin riboside scaffold over conventional cytokinins.

Plant tissue culture Micropropagation Medicinal plants Cytokinin comparison

Anti-Senescence Activity of Methoxytopolins Exceeds BAP and Zeatin by Approximately 200%

In a standardized wheat leaf senescence assay, methoxytopolins (including meta-methoxytopolin and its riboside MemTR) exhibited anti-senescing activity that exceeded that of benzylaminopurine (BAP) and zeatin (Z) by almost 200% [1]. This quantitative superiority in delaying chlorophyll degradation underscores the unique biological potency conferred by the methoxybenzyl substitution.

Cytokinin bioassay Senescence Chlorophyll retention Wheat leaf assay

Differential Carry-Over Effect on Rooting: MemTR Reduces Rooting Percentage Compared to BA

In the Cotinus coggygria study, cytokinins applied during the multiplication stage exhibited a carry-over effect on subsequent rooting capacity. When shoots were pre-cultured with cytokinins at 0.5 mg l-1 and then rooted on IBA-containing medium, the rooting percentage decreased from 80% for BA-treated shoots to 65.2% for MemTR-treated shoots [1]. This quantifiable difference in carry-over effect is critical for designing multi-stage micropropagation protocols.

Micropropagation Rooting Cytokinin carry-over IBA

Optimal Research and Procurement Scenarios for Adenosine, N-[(3-methoxyphenyl)methyl]- Based on Quantitative Differentiation


High-Efficiency Micropropagation of Recalcitrant Ornamental and Medicinal Plant Species

Laboratories engaged in clonal propagation of species that respond poorly to BA or KIN should prioritize MemTR. Evidence from Cotinus coggygria shows 30-40% higher multiplication rates and 40-50% longer shoots compared to BA [1], while Pelargonium sidoides studies confirm the superiority of meta-topolins over conventional cytokinins [2]. This compound is particularly valuable for commercial horticulture operations seeking to improve throughput and plantlet quality in high-value ornamental and medicinal crops.

Cytokinin Signaling and Senescence Research Requiring Potent Bioactivity

Investigators studying cytokinin-regulated leaf senescence, chlorophyll degradation, or hormone signaling pathways can leverage MemTR's exceptional anti-senescence activity, which exceeds BAP and zeatin by ~200% in wheat leaf assays [3]. This potency makes MemTR a preferred tool for dissecting structure-activity relationships and for assays where maximal biological response is desired.

Optimization of Multi-Stage Micropropagation Protocols with Controlled Rooting

Researchers developing two-stage micropropagation workflows (multiplication followed by rooting) should consider MemTR's distinct carry-over profile. At 0.5 mg l-1, MemTR results in 65.2% rooting compared to 80% for BA [1], offering a moderated inhibition that may facilitate more consistent rooting outcomes when paired with auxins like IBA. This predictable behavior allows for finer control over the transition from shoot proliferation to root induction.

Pharmacological Studies of Adenosine Receptor-Mediated Vasodilation and Cancer Progression

As an adenosine analog with the N6-(3-methoxybenzyl) modification, this compound serves as a tool molecule for investigating adenosine receptor function and signal transduction pathways [4]. Its class activity as a smooth muscle vasodilator and inhibitor of cancer progression supports its use in preclinical pharmacology and medicinal chemistry programs focused on cardiovascular or oncology targets. Note that direct quantitative comparative data for these activities against specific adenosine analogs are not available in the open literature for this compound; selection should be based on its unique substitution pattern for SAR studies.

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